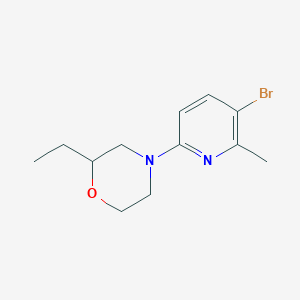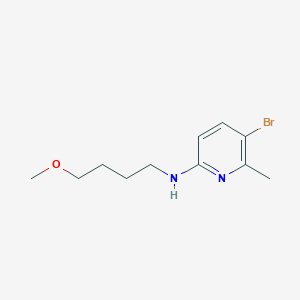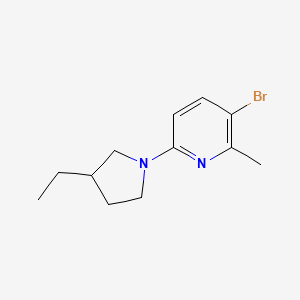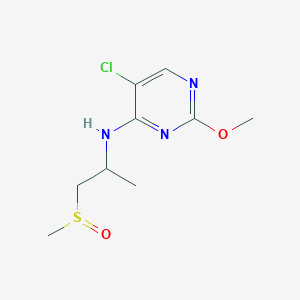![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is a chemical compound commonly referred to as MSEA. It belongs to the family of substituted anilines and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of MSEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, which may contribute to its biological effects. MSEA has been shown to inhibit PDE5, which is involved in the regulation of smooth muscle tone in the blood vessels. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and increased blood flow. MSEA has also been shown to inhibit CA, which is involved in the regulation of acid-base balance in the body. Inhibition of CA leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. MSEA has also been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
MSEA has been shown to have various biochemical and physiological effects. It has been shown to have potent vasodilatory effects, which can lead to increased blood flow and decreased blood pressure. MSEA has also been shown to have anti-inflammatory effects, which can be beneficial for the treatment of various inflammatory conditions. Additionally, MSEA has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
Avantages Et Limitations Des Expériences En Laboratoire
MSEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, MSEA has been shown to have potent inhibitory effects on various enzymes, which makes it a valuable tool for studying enzyme activity. However, MSEA also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, MSEA has been shown to have some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MSEA. One area of interest is the development of MSEA as a potential drug candidate for the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MSEA and its effects on various enzymes. Further optimization of the synthesis method for MSEA may also be beneficial for improving the yield and purity of the final product. Overall, MSEA has the potential to be a valuable tool for scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of MSEA involves the reaction of 2-chloro-N-(2-hydroxyethyl)aniline with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MSEA in good yields and high purity. The synthesis of MSEA has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
MSEA is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and monoamine oxidase (MAO). MSEA has also been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
Propriétés
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
